molecular formula C13H10O5 B11863532 8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate CAS No. 61266-41-9

8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate

Cat. No.: B11863532
CAS No.: 61266-41-9
M. Wt: 246.21 g/mol
InChI Key: AEGVQHSVRJJVJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are commonly found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate can be achieved through a multi-step process. One common method involves the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a suitable precursor, followed by acetylation. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like anhydrous tetrabutylammonium fluoride (TBAF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as flash silica gel column chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various naphthoquinone derivatives, hydroquinones, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its potential antimicrobial and antitumoral properties, it is investigated for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate involves its interaction with cellular components. It can generate reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to apoptosis (programmed cell death) and autophagy (cellular degradation). The compound may also interact with specific molecular targets, such as enzymes involved in redox reactions, and modulate signaling pathways like the PI3K pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy and acetate groups contribute to its solubility and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

61266-41-9

Molecular Formula

C13H10O5

Molecular Weight

246.21 g/mol

IUPAC Name

(8-methoxy-1,4-dioxonaphthalen-2-yl) acetate

InChI

InChI=1S/C13H10O5/c1-7(14)18-11-6-9(15)8-4-3-5-10(17-2)12(8)13(11)16/h3-6H,1-2H3

InChI Key

AEGVQHSVRJJVJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=O)C2=C(C1=O)C(=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.